3-Chlorosulfonyl-4-methylbenzoic acid
Overview
Description
3-Chlorosulfonyl-4-methylbenzoic acid is a chemical compound with the CAS Number: 2548-29-0. It has a linear formula of C8 H7 Cl O4 S . The molecular weight of this compound is 234.66 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 420.0±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Enzyme Characterization in Bacteria
Desulfitobacterium chlororespirans Co23 uses 3-chloro-4-hydroxybenzoate as a terminal electron acceptor, highlighting the role of chlorinated benzoic acids in microbial metabolism. A study by Loffler et al. (1996) found that this bacteria dechlorinates such compounds, offering insights into the microbial degradation of chlorinated organic compounds.
Degradation by Genetically Modified Microorganisms
The degradation of chloro- and methyl-substituted benzoic acids, including compounds related to 3-chlorosulfonyl-4-methylbenzoic acid, was studied using a genetically modified Pseudomonas strain. Müller, Deckwer, and Hecht (2000) demonstrated the organism's ability to mineralize these compounds, underscoring the potential of bioremediation in handling such chemicals (Müller et al., 2000).
Crystal Structure and Property Research
Research on compounds with 3-methylbenzoic acid, which is structurally similar to this compound, has been conducted to understand their crystal structure and properties. Chen Xiang (2011) explored the synthesis and characterization of such compounds, contributing to the field of material science and crystallography (Xiang, 2011).
Polyaniline Doping
Polyaniline, a conductive polymer, can be doped with benzoic acid and its derivatives, including 3-methylbenzoic acid, which is related to this compound. Amarnath and Palaniappan (2005) investigated this, revealing significant implications for the development of electronic and optical materials (Amarnath & Palaniappan, 2005).
Solubility and Solvation Models
Studies on the solubility and solvation behavior of related compounds, such as 3-methylbenzoic acid, have been conducted to understand the thermodynamic properties of these chemicals. Research by Daniels et al. (2003) used the Abraham general solvation model to correlate solubility behavior, providing insights relevant to chemical engineering and solution chemistry (Daniels et al., 2003).
Synthesis Processes
Yu et al. (2016) described an efficient synthesis process for methyl 2-(chlorosulfonyl)benzoate, a compound closely related to this compound. This research highlights advancements in chemical synthesis and process optimization (Yu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-chlorosulfonyl-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAASXODNQTGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287225 | |
Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2548-29-0 | |
Record name | 2548-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2548-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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